molecular formula C7H12N2Sn B8353627 5-Trimethylstannyl-pyrimidine

5-Trimethylstannyl-pyrimidine

Cat. No. B8353627
M. Wt: 242.89 g/mol
InChI Key: CCXFZGWHOYXGHW-UHFFFAOYSA-N
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Patent
US04316853

Procedure details

To a reaction vessel equipped with a mechanically driven agitator, water cooled condenser, addition funnel, thermometer, and nitrogen inlet was added a solution containing 47.7 g. (0.3 mole) of 5-bromopyrimidine in 300 cc. of anhydrous ether and 300 cc. of anhydrous tetrahydrofuran. The solution was cooled to -110° C. using an ethyl alcohol-liquid nitrogen bath. By a dropwise addition, 120 cc. (0.3 mole) of n-butyllithium in n-hexane was added over 50 minutes. The solution was stirred for an additional 3.5 hours. A solution containing 49.8 g. (0.25 mole) of trimethyltin chloride in 150 cc. of anhydrous tetrahydrofuran was added over 60 minutes. After 10 minutes of stirring at -110° C. the orange mixture solidified and stirring was discontinued. The mixture was allowed to warm to -32° C. over 16 hours during which time it liquified and stirring was resumed for 4 hours. The mixture was hydrolyzed with 300 cc. of a saturated aqueous solution of ammonium chloride plus an additional 100 cc. of water. The aqueous phase was separated from the organic phase and washed with 250 cc. of ether. The organic portions were combined, washed twice with 500 cc. of water, separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The dark orange residue was distilled under reduced pressure (19 mm.). A clear colorless liquid fraction (35.2 g.) boiling at 118°-122° C. was collected and found to be 90% pure by gas chromatography. The liquid was redistilled under reduced pressure (19 mm.) and the clear fraction boiling between 119°-120° C. was collected and analyzed. The tin content was found to be 48.14% while the nitrogen content was 11.82%. The calculated tin and nitrogen contents for trimethyl-5-pyrimidyltin are 48.87% and 11.53%, respectively. Gas chromatographic analysis indicated a purity of 97% and the refractive index was recorded as 1.5349 at 25° C. The nuclear magnetic resonance spectrum contained a singlet at 0.38 pp. (CH3 -Sn, 9H's), a triplet at 8.7 ppm. (α-pyrimidyl H's, 2H's), and a singlet at 9.12 ppm. (γ-pyrimidyl H, 1H), all consistent with the expected structure.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.25 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C([Li])CCC.[CH3:13][Sn:14](Cl)([CH3:16])[CH3:15].[Cl-].[NH4+]>CCCCCC.O.O1CCCC1.CCOCC>[CH3:13][Sn:14]([CH3:16])([CH3:15])[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
BrC=1C=NC=NC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0.25 mol
Type
reactant
Smiles
C[Sn](C)(C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-110 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer, and nitrogen inlet was added a solution
ADDITION
Type
ADDITION
Details
containing 47.7 g
ADDITION
Type
ADDITION
Details
By a dropwise addition, 120 cc
ADDITION
Type
ADDITION
Details
A solution containing 49.8 g
STIRRING
Type
STIRRING
Details
After 10 minutes of stirring at -110° C. the orange mixture
Duration
10 min
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -32° C. over 16 hours during which time it
Duration
16 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was resumed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated from the organic phase
WASH
Type
WASH
Details
washed with 250 cc
WASH
Type
WASH
Details
washed twice with 500 cc
CUSTOM
Type
CUSTOM
Details
of water, separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The dark orange residue was distilled under reduced pressure (19 mm.)
CUSTOM
Type
CUSTOM
Details
A clear colorless liquid fraction (35.2 g.) boiling at 118°-122° C. was collected
DISTILLATION
Type
DISTILLATION
Details
The liquid was redistilled under reduced pressure (19 mm.)
CUSTOM
Type
CUSTOM
Details
boiling between 119°-120° C.
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
was recorded as 1.5349 at 25° C

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C[Sn](C=1C=NC=NC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.